molecular formula C9H15NO3 B13584017 Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13584017
M. Wt: 185.22 g/mol
InChI Key: PHHBXZFRXTVRGC-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[311]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.1]heptanes, including Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate, typically involves the reduction of spirocyclic oxetanyl nitriles . This method has been shown to be scalable and efficient, making it suitable for industrial production. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the methoxy group with other functional groups.

Scientific Research Applications

Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The compound’s unique geometry allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its methoxy group, which can participate in various chemical reactions, providing versatility in synthetic applications. Additionally, its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-7(11)8-3-9(4-8,13-2)6-10-5-8/h10H,3-6H2,1-2H3

InChI Key

PHHBXZFRXTVRGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)OC

Origin of Product

United States

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